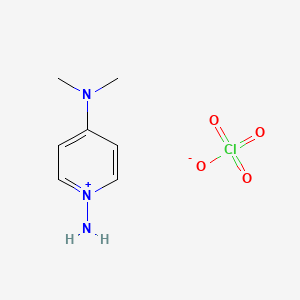![molecular formula HO10P3-4 B14496197 [[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate CAS No. 64448-74-4](/img/structure/B14496197.png)
[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate typically involves the reaction of α-alumina with phosphoric acid in a molar ratio of 0.5 to 0.2 . The mixture is subjected to micro-fire heating to dehydrate and form the initial product . This product is then heated in an electric furnace at temperatures ranging from 300 to 350°C in an atmosphere with high water vapor pressure to induce polymerization . The final product is obtained after cooling .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The raw materials, α-alumina and phosphoric acid, are mixed and heated to initiate the reaction . The process is carefully controlled to ensure the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, which facilitate the oxidation and reduction processes . The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different phosphate compounds, while reduction reactions can produce various aluminium phosphates .
Scientific Research Applications
[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which [[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate exerts its effects involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which enhances its catalytic properties . Additionally, its ability to form protective films on metal surfaces makes it an effective anti-corrosion agent .
Comparison with Similar Compounds
Similar Compounds
Aluminium dihydrogen triphosphate: Similar in structure and properties, but with different applications.
Aluminium phosphate dihydrate: Another related compound with distinct uses.
Uniqueness
[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate is unique due to its high stability, resistance to acids, and ability to form protective films on metal surfaces . These properties make it particularly valuable in industrial applications where durability and protection are essential .
Properties
CAS No. |
64448-74-4 |
|---|---|
Molecular Formula |
HO10P3-4 |
Molecular Weight |
253.92 g/mol |
IUPAC Name |
[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-4 |
InChI Key |
UNXRWKVEANCORM-UHFFFAOYSA-J |
Canonical SMILES |
OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
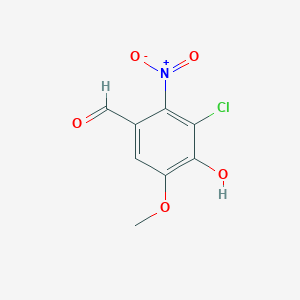

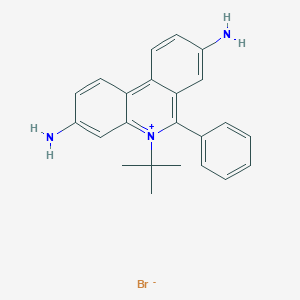
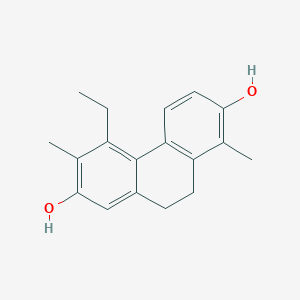
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)
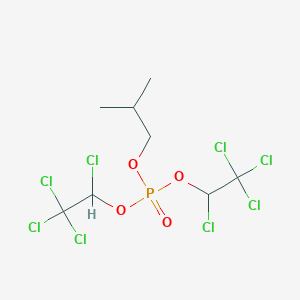

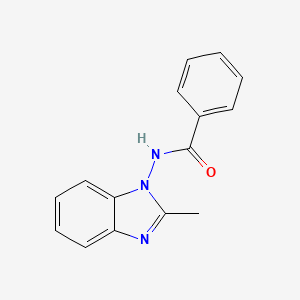
![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)

